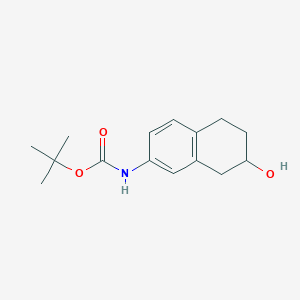
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene is an organic compound with the molecular formula C10H10BrFO2 and a molecular weight of 261.09 g/mol This compound is characterized by the presence of bromine, fluorine, and methoxy functional groups attached to a benzene ring, along with a cyclopropoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-2-fluoro-3-methoxybenzene and cyclopropyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF).
Cyclopropylation: The cyclopropylation reaction involves the substitution of the methoxy group with a cyclopropoxy group, resulting in the formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other related compounds.
Aplicaciones Científicas De Investigación
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene has several scientific research applications, including:
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving halogenated aromatic compounds.
Mecanismo De Acción
The mechanism of action of 1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups allows the compound to engage in various chemical interactions, potentially affecting enzyme activity, receptor binding, or other biological processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-2-fluoro-3-methoxybenzene: This compound shares similar functional groups but lacks the cyclopropoxy group, resulting in different chemical properties and reactivity.
1-Bromo-3-fluoro-2-methoxybenzene: Another similar compound with a different arrangement of functional groups, leading to variations in its chemical behavior.
Uniqueness
1-Bromo-5-cyclopropoxy-2-fluoro-3-methoxybenzene is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic effects.
Propiedades
Fórmula molecular |
C10H10BrFO2 |
|---|---|
Peso molecular |
261.09 g/mol |
Nombre IUPAC |
1-bromo-5-cyclopropyloxy-2-fluoro-3-methoxybenzene |
InChI |
InChI=1S/C10H10BrFO2/c1-13-9-5-7(14-6-2-3-6)4-8(11)10(9)12/h4-6H,2-3H2,1H3 |
Clave InChI |
OTQCPFRTAZHROX-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC(=C1)OC2CC2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Spiro[chromane-4,1'-cyclopropan]-7-ylmethanol](/img/structure/B13046465.png)
![(3S)-7-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13046482.png)

![(5-(Prop-1-YN-1-YL)-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)methanol](/img/structure/B13046492.png)




![6-Methyl-2,3-dihydropyrazolo[5,1-B]oxazol-7-amine hcl](/img/structure/B13046530.png)


![(S)-1-(Tert-butoxycarbonyl)-5'-methyl-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-C]pyran]-2'-carboxylic acid](/img/structure/B13046540.png)
